molecular formula C27H31N3O3S2 B583356 N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide CAS No. 1383478-94-1

N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide

Cat. No. B583356
CAS RN: 1383478-94-1
M. Wt: 509.683
InChI Key: VAUKHARIAMDAGF-UHFFFAOYSA-N
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Description

“N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide” is a chemical compound with the molecular formula C27H31N3O3S2 . It is also known by other names such as CYM 9484 and has the CAS number 1383478-94-1 .


Molecular Structure Analysis

The molecular weight of this compound is 509.7 g/mol . The IUPAC name is N - [4- (dimethylsulfamoyl)phenyl]-4- [hydroxy (diphenyl)methyl]piperidine-1-carbothioamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 509.7 g/mol . It has a XLogP3-AA value of 3.9, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 6 rotatable bonds .

Scientific Research Applications

Neuropeptide Y (NPY) Y2 Receptor Antagonist

CYM 9484 is a potent neuropeptide Y (NPY) Y2 receptor antagonist . The NPY Y2 receptor is a type of G protein-coupled receptor in the NPY receptor family. Antagonists for this receptor have potential applications in the treatment of obesity, anxiety, and depression.

Proteomics Research

This compound has been used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.

Biochemical Research

CYM 9484 is also used in biochemical research . Biochemistry involves the study of chemical processes within and relating to living organisms. By controlling information flow through biochemical signaling and the flow of chemical energy through metabolism, biochemical processes give rise to the complexity of life.

Pharmacological Research

The compound is used in pharmacological research . Pharmacology is the branch of medicine and biology concerned with the study of drug action. A pharmaceutical drug, also called a medication or medicine, is a chemical substance used to treat, cure, prevent, or diagnose a disease or to promote well-being.

Drug Development

CYM 9484 could potentially be used in drug development . Drug development is the process of bringing a new pharmaceutical drug to the market once a lead compound has been identified through the process of drug discovery.

Neurological Research

Given its role as a neuropeptide Y Y2 receptor antagonist, CYM 9484 may have applications in neurological research . This could include studying its effects on brain function and its potential use in treating neurological disorders.

Mechanism of Action

properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3S2/c1-29(2)35(32,33)25-15-13-24(14-16-25)28-26(34)30-19-17-23(18-20-30)27(31,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,31H,17-20H2,1-2H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUKHARIAMDAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1383478-94-1
Record name CYM-9484
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383478941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYM-9484
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C52X44WTF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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